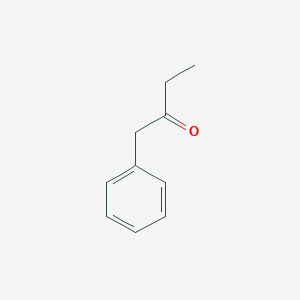

1-Phenylbutan-2-one

Katalognummer B047396

Molekulargewicht: 148.2 g/mol

InChI-Schlüssel: GKDLTXYXODKDEA-UHFFFAOYSA-N

Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.

Patent

US04481133

Procedure details

In a 2-liter flask provided with a thermometer, stirrer, dropping funnel and reflux condenser 600 ml of absolute alcohol are treated portionwise while stirring with 30 g of sodium metal and the mixture is held at reflux temperature until the metal has dissolved. Within 0.5 hour there is added dropwise to the boiling solution a mixture of 117.2 g of benzyl cyanide and 153.2 g of ethyl propionate and the mixture is heated for a further 3 hours. The alcohol is then distilled off and there are added 300 ml of toluene, followed by 250 ml of ice/water. The aqueous phase is separated, washed with 300 ml of toluene and then 540 g of 96% sulphuric acid are added. The mixture is held at reflux temperature until the evolution of carbon dioxide ceases, cooled, diluted with 250 ml of ice/water and extracted with two 300 ml portions of toluene. The toluene extracts are washed with water, with 10% sodium carbonate solution and again with water, dried over sodium sulphate and evaporated. Distillation gives 79 g of ethyl benzyl ketone of boiling point 69° C./3 mmHg; nD20 =1.5109; yield 53%.

[Compound]

Name

alcohol

Quantity

600 mL

Type

solvent

Reaction Step Three

Name

Yield

53%

Identifiers

|

REACTION_CXSMILES

|

[Na].[CH2:2](C#N)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:11]([O:15]CC)(=O)[CH2:12][CH3:13]>>[CH2:2]([C:11]([CH2:12][CH3:13])=[O:15])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

|

Name

|

|

|

Quantity

|

117.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)C#N

|

|

Name

|

|

|

Quantity

|

153.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)OCC

|

Step Three

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 2-liter flask provided with a thermometer, stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are treated portionwise

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperature until the metal

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

has dissolved

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Within 0.5 hour there is added dropwise to the boiling solution

|

|

Duration

|

0.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is heated for a further 3 hours

|

|

Duration

|

3 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The alcohol is then distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

there are added 300 ml of toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase is separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 300 ml of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

540 g of 96% sulphuric acid are added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperature until the evolution of carbon dioxide ceases

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 250 ml of ice/water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with two 300 ml portions of toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

The toluene extracts are washed with water, with 10% sodium carbonate solution and again with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)C(=O)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 79 g | |

| YIELD: PERCENTYIELD | 53% | |

| YIELD: CALCULATEDPERCENTYIELD | 53.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04481133

Procedure details

In a 2-liter flask provided with a thermometer, stirrer, dropping funnel and reflux condenser 600 ml of absolute alcohol are treated portionwise while stirring with 30 g of sodium metal and the mixture is held at reflux temperature until the metal has dissolved. Within 0.5 hour there is added dropwise to the boiling solution a mixture of 117.2 g of benzyl cyanide and 153.2 g of ethyl propionate and the mixture is heated for a further 3 hours. The alcohol is then distilled off and there are added 300 ml of toluene, followed by 250 ml of ice/water. The aqueous phase is separated, washed with 300 ml of toluene and then 540 g of 96% sulphuric acid are added. The mixture is held at reflux temperature until the evolution of carbon dioxide ceases, cooled, diluted with 250 ml of ice/water and extracted with two 300 ml portions of toluene. The toluene extracts are washed with water, with 10% sodium carbonate solution and again with water, dried over sodium sulphate and evaporated. Distillation gives 79 g of ethyl benzyl ketone of boiling point 69° C./3 mmHg; nD20 =1.5109; yield 53%.

[Compound]

Name

alcohol

Quantity

600 mL

Type

solvent

Reaction Step Three

Name

Yield

53%

Identifiers

|

REACTION_CXSMILES

|

[Na].[CH2:2](C#N)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:11]([O:15]CC)(=O)[CH2:12][CH3:13]>>[CH2:2]([C:11]([CH2:12][CH3:13])=[O:15])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

|

Name

|

|

|

Quantity

|

117.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)C#N

|

|

Name

|

|

|

Quantity

|

153.2 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)OCC

|

Step Three

[Compound]

|

Name

|

alcohol

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

In a 2-liter flask provided with a thermometer, stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are treated portionwise

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperature until the metal

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

has dissolved

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Within 0.5 hour there is added dropwise to the boiling solution

|

|

Duration

|

0.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture is heated for a further 3 hours

|

|

Duration

|

3 h

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The alcohol is then distilled off

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

there are added 300 ml of toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The aqueous phase is separated

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with 300 ml of toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

540 g of 96% sulphuric acid are added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux temperature until the evolution of carbon dioxide ceases

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 250 ml of ice/water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with two 300 ml portions of toluene

|

WASH

|

Type

|

WASH

|

|

Details

|

The toluene extracts are washed with water, with 10% sodium carbonate solution and again with water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)C(=O)CC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 79 g | |

| YIELD: PERCENTYIELD | 53% | |

| YIELD: CALCULATEDPERCENTYIELD | 53.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |